Methyl 2-(2,4-dinitrophenyl)acetate
Overview
Description
“Methyl 2-(2,4-dinitrophenyl)acetate” is a chemical compound with the molecular formula C9H8N2O6 . It is also known by other names such as “(2,4-dinitrophenyl)-acetic acid methyl ester”, “methyl 2,4-dinitrobenzeneacetate”, and "2.4-Dinitro-phenylessigsaeure-methylester" .
Synthesis Analysis
The synthesis of “this compound” involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The structures of the synthesized compounds were confirmed by spectroscopic data as well as single-crystal X-ray analyses .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H8N2O6 . The molecule has a molecular weight of 240.17000 .Chemical Reactions Analysis
“this compound” undergoes nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Physical and Chemical Properties Analysis
“this compound” is an off-white solid . It has a molecular weight of 240.17000 and a LogP value of 2.26490 .Scientific Research Applications
Fluorescence Quenching and Toxicity Mechanism
Methyl 2-(2,4-dinitrophenyl)acetate, as part of the dinitrophenols (DNPs) family, has been studied for its fluorescence quenching properties, particularly in relation to tryptophan fluorescence. This property helps in understanding the mechanism of toxicity of DNPs, which includes producing cataracts, affecting metabolism, and potential carcinogenic effects. The most stable complex of 2,4-DNP with tryptophan has a higher electronic chemical potential than its derivatives, indicating a significant role in toxicity mechanisms (Huţanu & Pintilie, 2013).
Catalysis in Chemical Reactions
This compound has been used to investigate the catalytic properties of N-methylimidazole-functionalized gold nanoparticles. These nanoparticles significantly accelerated the cleavage of 2,4-dinitrophenyl acetate, showcasing potential applications in catalysis (Pasquato et al., 2000).
Anticancer Activity
The compound's derivatives have been synthesized and evaluated for their anticancer activity. Specifically, methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates demonstrated significant activity against various cancer cell lines, including leukemia and colon cancer (Hassan et al., 2020).
Role in Glycoside Reactivity
Research has also focused on the influence of 2,4-dinitrophenyl acetates in the reactivity of glycoside compounds. This has implications for understanding biochemical reactions and the synthesis of complex carbohydrates (Moumé-Pymbock et al., 2013).
Colorimetric Sensors and Antimicrobial Activities
Novel hydrazones derived from 2,4-dinitrophenyl acetate have been explored as colorimetric sensors for acetate ion detection. These compounds also displayed antifungal and antibacterial activities, suggesting potential in bio-sensing and antimicrobial applications (Gupta et al., 2014).
Safety and Hazards
“Methyl 2-(2,4-dinitrophenyl)acetate” is a flammable solid and is harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when handling this chemical. It is recommended to use explosion-proof electrical, ventilating, and lighting equipment. After handling, skin should be washed thoroughly. Eating, drinking, or smoking is not advised when using this product .
Future Directions
The future directions of “Methyl 2-(2,4-dinitrophenyl)acetate” could involve further exploration of its synthesis and potential applications. For instance, the compound has been synthesized for screening of their anticancer activity . It has also been listed as a product for sale, indicating potential commercial applications .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dinitrophenylhydrazine, react with aldehydes and ketones . This suggests that Methyl 2-(2,4-dinitrophenyl)acetate may also interact with these types of compounds in the body.
Mode of Action
Based on the behavior of related compounds, it can be inferred that it may undergo a reaction with aldehydes and ketones to form oximes or hydrazones . This reaction involves the nitrogen acting as a nucleophile, competing with oxygen, and forming an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that related compounds can inhibit both mek and pi3k, the critical kinases involved in the signal transduction of the raf/mek/erk and pi3k/akt cascades . This suggests that this compound may also influence these pathways.
Result of Action
It is known that a related compound, a cyclohexyl derivative, can execute its anti-proliferative activity through apoptotic effects in certain cancer cells . This suggests that this compound may have similar effects.
Action Environment
It is known that the reaction of related compounds with aldehydes and ketones is influenced by the presence of acid .
Properties
IUPAC Name |
methyl 2-(2,4-dinitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-17-9(12)4-6-2-3-7(10(13)14)5-8(6)11(15)16/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTANURMJHZJJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301523 | |
Record name | methyl 2-(2,4-dinitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58605-12-2 | |
Record name | Methyl 2,4-dinitrobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58605-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 143979 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058605122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 58605-12-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-(2,4-dinitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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